molecular formula C18H12N2O B2748033 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one CAS No. 138937-84-5

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one

Cat. No.: B2748033
CAS No.: 138937-84-5
M. Wt: 272.307
InChI Key: UKHJAICDZISVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one is a complex organic compound with the molecular formula C18H12N2O. It is known for its unique structure, which includes a fused ring system combining isoindole and perimidine moieties.

Scientific Research Applications

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an indole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,12,14,16(20),17-octaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10,17,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHJAICDZISVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3NC4=CC=CC5=C4C(=CC=C5)N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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